2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

Catalog No.
S12615543
CAS No.
M.F
C16H12BrCl2N5OS
M. Wt
473.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazo...

Product Name

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

Molecular Formula

C16H12BrCl2N5OS

Molecular Weight

473.2 g/mol

InChI

InChI=1S/C16H12BrCl2N5OS/c17-9-2-1-3-11(6-9)21-14(25)8-26-16-23-22-15(24(16)20)12-5-4-10(18)7-13(12)19/h1-7H,8,20H2,(H,21,25)

InChI Key

CDXYYWGBJBUWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

The compound 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is a member of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound features a sulfanyl group and an acetamide moiety, contributing to its potential biological activity. The molecular formula is C15H13BrCl2N4SC_{15}H_{13}BrCl_2N_4S, and it has a molecular weight of approximately 404.71 g/mol. The presence of the dichlorophenyl and bromophenyl groups suggests that this compound may exhibit significant pharmacological properties.

The synthesis of this compound typically involves the reaction of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with an appropriate acylating agent to form the acetamide derivative. This reaction can be facilitated under acidic or basic conditions, depending on the specific reagents used. The sulfanyl group may also participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

Compounds containing triazole rings are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Preliminary studies suggest that 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide may exhibit potent activity against various cancer cell lines and microbial strains due to its ability to interfere with cellular processes. The specific mechanisms of action are still under investigation but may involve inhibition of key enzymes or disruption of cellular signaling pathways.

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide can be achieved through several methods:

  • Synthesis from Thiol Precursor: The starting material, 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, can be reacted with bromoacetophenone in the presence of a base to yield the desired acetamide.
  • Acylation Reaction: Utilizing acetic anhydride or acetyl chloride in a solvent such as dichloromethane can facilitate the formation of the acetamide linkage.
  • One-Pot Synthesis: A more efficient method may involve a one-pot reaction where all reagents are combined simultaneously under controlled conditions to yield the product directly.

The potential applications of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide include:

  • Pharmaceutical Development: Given its biological activity, this compound could serve as a lead structure for developing new anticancer or antimicrobial agents.
  • Research Tool: It may be utilized in biochemical studies to explore triazole-based compounds' mechanisms and interactions within biological systems.

Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays can help elucidate these interactions. Preliminary data suggest that compounds with similar structures may inhibit certain kinases or enzymes involved in cancer progression.

Several compounds share structural similarities with 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide:

Compound NameStructureNotable Activity
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(phenyl)acetamideStructureAntifungal
2-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(bromophenyl)acetamideStructureAnticancer
5-{(pyridin-3-yl)methyl}-1H-[1,2,4]triazoleStructureAntimicrobial

Uniqueness

The uniqueness of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide lies in its specific halogenated phenyl groups which may enhance lipophilicity and biological activity compared to other triazole derivatives. This structural feature could potentially lead to improved selectivity and potency against target cells.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

470.93230 g/mol

Monoisotopic Mass

470.93230 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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